2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a complex organic compound with a molecular formula of C18H23N3OS2 and a molecular weight of 361.52 This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a benzylsulfanyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol derivative of the thieno[3,4-c]pyrazole core.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide group can yield primary or secondary amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core may play a crucial role in binding to these targets, while the benzylsulfanyl and tert-butyl groups may influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide include other thieno[3,4-c]pyrazole derivatives, such as:
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of the benzylsulfanyl group and the acetamide moiety in this compound distinguishes it from other related compounds, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-18(2,3)21-17(14-10-24-11-15(14)20-21)19-16(22)12-23-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHSTDWDUNCSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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